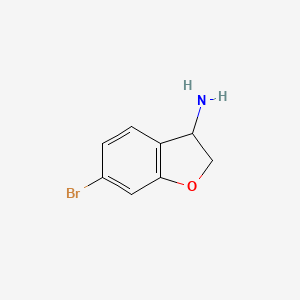

6-Bromo-2,3-dihydrobenzofuran-3-amine

描述

属性

IUPAC Name |

6-bromo-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHJNJHULJJTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659994 | |

| Record name | 6-Bromo-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944709-63-1 | |

| Record name | 6-Bromo-2,3-dihydro-3-benzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944709-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy for 2,3-Dihydrobenzofuran Core

The foundational step in preparing 6-Bromo-2,3-dihydrobenzofuran-3-amine is the synthesis of the 2,3-dihydrobenzofuran scaffold. A well-documented approach involves the cyclization of 2-phenyl phenol derivatives using halogenated ethanols and catalytic metal salts.

Formation of 2-phenyl phenol:

Sodium phenolate reacts with 2-chloroethanol in the presence of copper chloride and ferric chloride mixed solids as catalysts. The reaction is typically conducted under reflux at 65–70 °C for about 3 hours. After cooling, the organic layer is washed with dilute sodium hydroxide solution to isolate 2-phenyl phenol.

This step is crucial for introducing the phenolic hydroxyl group needed for subsequent cyclization.Cyclization to 2,3-dihydrobenzofuran:

The 2-phenyl phenol intermediate is then subjected to heating with zinc chloride and manganous chloride solids at elevated temperatures (200–210 °C) under reflux for 3 to 4 hours. This promotes intramolecular cyclization forming the 2,3-dihydrobenzofuran ring system. Post-reaction workup includes washing with dilute sodium hydroxide and vacuum distillation to isolate the product fraction boiling at 88–90 °C.

| Step | Reagents & Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| 1. Sodium phenolate + 2-chloroethanol | CuCl/FeCl3 catalyst, reflux 65–70 °C, 3 h | Synthesis of 2-phenyl phenol | Efficient with multiple washes to purify |

| 2. 2-phenyl phenol + ZnCl2 + MnCl2 | Reflux 200–210 °C, 3–4 h | Cyclization to 2,3-dihydrobenzofuran | Fraction collected at 88–90 °C, high purity |

Bromination to Introduce the 6-Bromo Substituent

Selective bromination at the 6-position of the dihydrobenzofuran ring is a critical step to obtain the bromo-substituted intermediate.

- Method: Bromination is commonly performed by treating 2,3-dihydrobenzofuran derivatives with bromine in an appropriate solvent such as dichloromethane at ambient temperature.

- Outcome: This reaction selectively introduces bromine at the 6-position due to electronic and steric factors inherent in the benzofuran ring system.

- Yield: Reported yields for bromination steps are generally high, around 75–80%, making this a practical and scalable step.

The introduction of the amine group at the 3-position of the dihydrobenzofuran ring is achieved through functional group transformation strategies, often involving:

- Reduction of precursor aldehydes or ketones: Starting from 3-aldehyde or 3-keto derivatives of 6-bromo-2,3-dihydrobenzofuran, reductive amination can be employed using ammonia or amine sources with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Direct substitution: Alternatively, nucleophilic substitution on activated intermediates bearing leaving groups at the 3-position can be used to install the amine functionality.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Phenol formation | Sodium phenolate + 2-chloroethanol, CuCl/FeCl3, reflux | 2-phenyl phenol | Base-catalyzed ether formation |

| 2 | Cyclization | 2-phenyl phenol + ZnCl2 + MnCl2, reflux | 2,3-dihydrobenzofuran | Intramolecular ring closure |

| 3 | Bromination | Br2 in CH2Cl2, ambient temperature | 6-bromo-2,3-dihydrobenzofuran | Electrophilic aromatic substitution |

| 4 | Amination | Reductive amination or nucleophilic substitution | This compound | Selective amine installation |

Research Findings and Optimization Notes

- The ratio of copper chloride to ferric chloride catalysts in the phenol formation step influences yield and purity; ratios ranging from 3:1 to 5:1 have been tested with consistent success.

- Temperature control during cyclization is critical; temperatures above 210 °C may lead to side reactions or decomposition, while lower temperatures reduce conversion efficiency.

- Bromination conditions are mild, avoiding over-bromination or ring halogenation at undesired positions.

- Amination strategies benefit from protecting groups on the phenolic hydroxyl to prevent side reactions and improve selectivity.

- Industrial scalability is feasible due to the simplicity of the reactions, cost-effective reagents, and straightforward purification steps.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes substitution reactions under specific conditions due to its electron-withdrawing nature and the aromatic ring’s activation.

Mechanism :

The bromine acts as a leaving group, with the aromatic ring activated by electron-withdrawing effects. Nucleophilic attack proceeds via a Meisenheimer intermediate:

Amine Functionalization

The primary amine at position 3 participates in reactions typical of aliphatic amines.

Example :

Reduction Reactions

The dihydrobenzofuran ring and amine group can undergo reduction.

Oxidation Reactions

The amine and aromatic system are susceptible to oxidation.

Cross-Coupling Reactions

The bromine atom enables metal-catalyzed couplings for complex synthesis.

Mechanism :

Oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation and reductive elimination:

Ring-Opening Reactions

The furan ring can undergo cleavage under acidic/basic conditions.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Acid Hydrolysis | HCl (conc.), reflux | 2-Aminophenol derivative | Forms diol intermediates |

| Base-Induced Opening | NaOH, H₂O, 80°C | Carboxylic acid derivative | Requires prolonged heating |

Example :

Key Trends and Challenges:

-

Regioselectivity : Bromine’s position directs substitution to the para position relative to the amine .

-

Steric Effects : The dihydrofuran ring’s rigidity influences reaction rates in cross-couplings .

-

Stability : The amine group may require protection during harsh reactions (e.g., strong oxidants) .

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis:

6-Bromo-2,3-dihydrobenzofuran-3-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of new synthetic methodologies and the study of reaction mechanisms. The compound is particularly useful in creating derivatives that exhibit varied biological activities.

Synthetic Routes:

The typical synthesis involves bromination of 2,3-dihydrobenzofuran followed by amination. Common methods include using bromine or N-bromosuccinimide (NBS) for bromination under controlled conditions, with subsequent amination using ammonia or amine derivatives.

Biological Research

Bioactivity Investigations:

Research has identified this compound as a promising bioactive molecule. It has been investigated for its potential in treating various diseases due to its structural similarity to other bioactive benzofuran derivatives .

Targeting BET Proteins:

The compound primarily targets the Bromo and Extra Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). It acts as a potent inhibitor of these proteins, showing over 1000-fold selectivity for the second bromodomain (BD2) compared to the first (BD1). This selectivity is crucial for its potential therapeutic applications in cancer treatment and other diseases .

Medical Applications

Antitumor Efficacy:

In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, showcasing its potential as an anticancer agent .

Antibacterial Activity:

The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate a concentration-dependent inhibition of bacterial growth, suggesting its potential as an antibiotic agent .

Oxidative Stress Reduction:

Experimental models indicate that treatment with this compound leads to a marked decrease in oxidative stress markers in cells exposed to harmful stimuli. This highlights its antioxidative capabilities and potential therapeutic applications in oxidative stress-related conditions.

Industrial Applications

Pharmaceutical Production:

In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable building block in chemical manufacturing processes .

Case Studies

- Antitumor Study: In vitro studies indicated that this compound effectively inhibited growth across multiple cancer cell lines.

- Antibacterial Assessment: Concentration-dependent inhibition was observed against various bacterial strains, confirming its potential as an antibiotic.

- Oxidative Stress Research: The compound significantly reduced oxidative stress markers in cellular models exposed to harmful agents.

作用机制

The mechanism of action of 6-Bromo-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .

相似化合物的比较

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-bromo-2,3-dihydrobenzofuran-3-amine are influenced by halogenation patterns, stereochemistry, and additional substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Comparative Insights:

Fluorine substitution (e.g., at C4) enhances metabolic stability and blood-brain barrier penetration, making such analogues candidates for CNS-targeted therapies .

Stereochemical Influence :

- Enantiomers of this compound (e.g., (R)- and (S)-forms) exhibit distinct pharmacological profiles. For example, (S)-enantiomers are often prioritized in drug development due to stereoselective receptor interactions .

Functional Group Modifications :

- Hydrochloride salts (e.g., CAS: 1215339-86-8) improve aqueous solubility, facilitating in vitro assays .

- Ethyl substitution at C2 (as in the 2-ethyl analogue) increases lipophilicity, which may enhance membrane permeability but reduce solubility .

Derivatives like (±)-N-(4-bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine (Scheme 15 in ) highlight the scaffold’s utility in designing biased agonists for G protein-coupled receptors .

生物活性

6-Bromo-2,3-dihydrobenzofuran-3-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 214.06 g/mol. The compound features a bromine atom at the 6-position and an amine group at the 3-position of the dihydrobenzofuran structure, which contributes to its biological activity.

The primary target of this compound is the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD2, BRD3, BRD4, and BRDT. It acts as a potent inhibitor of these proteins, exhibiting approximately 1000-fold selectivity for the second bromodomain (BD2) compared to the first (BD1) . The BET proteins play crucial roles in regulating gene expression by interacting with acetylated histones.

Inhibition of BET Proteins

Research indicates that this compound can significantly affect gene expression by inhibiting BET protein function. This inhibition can lead to downstream effects on various biochemical pathways involved in cell proliferation and differentiation .

Pharmacokinetics

The compound demonstrates high gastrointestinal absorption and is capable of crossing the blood-brain barrier (BBB), which is essential for its potential therapeutic applications in neurological disorders .

Case Studies and Research Findings

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 6-position; Amine at 3-position | Inhibits BET proteins |

| (S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine | Bromine at 6-position; Fluorine at 4-position | Potentially similar activities due to structural modifications |

| 6-Bromo-2,3-dihydrobenzofuran-3-ol | Hydroxyl group instead of amine | Endothelin receptor antagonist |

常见问题

Advanced Question

- LC-MS/MS : Quantify impurities at ppm levels by monitoring fragmentation patterns (e.g., loss of NH or Br).

- X-ray Crystallography : Resolve ambiguities in stereochemistry, as done for (3R)-2,3-dihydro-1-benzofuran-3-amine (V0X structure in ).

- CCS Collision Cross-Section : Predict conformational stability using computational models, as applied to dichloro-dihydrobenzofuran derivatives .

How should researchers reconcile discrepancies in reported physical properties (e.g., solubility, melting points) of this compound derivatives?

Advanced Question

Variations in melting points (e.g., 188–190°C for 5-bromofuroic acid vs. 146–148°C for 3-bromo-2,6-dimethoxybenzoic acid ) highlight substituent-dependent crystallinity. Methodological solutions:

- Standardized Protocols : Adopt consistent recrystallization solvents (e.g., ethanol/water mixtures) across studies.

- Thermogravimetric Analysis (TGA) : Differentiate between solvated and anhydrous forms.

- Meta-Analysis : Compare data across structurally related compounds (e.g., halogenated dihydrobenzofurans ) to identify trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。